molecular formula C10H11N5 B11812504 5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine

5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine

Cat. No.: B11812504
M. Wt: 201.23 g/mol
InChI Key: OOASMLRVZWTTQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is a heterocyclic compound that features a triazole ring fused with a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-cyclopropyl-1,2,4-triazole with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, in the context of neuroprotection, the compound has been shown to inhibit the aggregation of alpha-synuclein, a protein associated with Parkinson’s disease. This inhibition is achieved through binding to the protein and preventing its misfolding and aggregation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Cyclopropyl-4H-1,2,4-triazol-3-yl)pyridin-2-amine is unique due to the presence of both the cyclopropyl and pyridine rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C10H11N5

Molecular Weight

201.23 g/mol

IUPAC Name

5-(4-cyclopropyl-1,2,4-triazol-3-yl)pyridin-2-amine

InChI

InChI=1S/C10H11N5/c11-9-4-1-7(5-12-9)10-14-13-6-15(10)8-2-3-8/h1,4-6,8H,2-3H2,(H2,11,12)

InChI Key

OOASMLRVZWTTQW-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NN=C2C3=CN=C(C=C3)N

Origin of Product

United States

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